molecular formula C5H10O3 B1601931 2-Ethoxypropanoic acid CAS No. 53103-75-6

2-Ethoxypropanoic acid

Cat. No.: B1601931
CAS No.: 53103-75-6
M. Wt: 118.13 g/mol
InChI Key: XBHQOMRKOUANQQ-UHFFFAOYSA-N
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Description

It is commonly used as a solvent in various industries, including pharmaceuticals, food, and cosmetics. The compound has the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxypropanoic acid can be synthesized through the esterification of lactic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

Lactic Acid+Ethanol2-Ethoxypropanoic Acid+Water\text{Lactic Acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} Lactic Acid+Ethanol→2-Ethoxypropanoic Acid+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products:

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Forms various substituted propanoic acids

Scientific Research Applications

2-Ethoxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biological samples and as a component in buffer solutions.

    Medicine: Investigated for its potential therapeutic properties and used in drug formulation.

    Industry: Utilized in the production of biodegradable plastics, coatings, and adhesives .

Mechanism of Action

The mechanism of action of 2-ethoxypropanoic acid involves its interaction with various molecular targets. It can act as a ligand for certain receptors, influencing cellular pathways and biochemical processes. For example, it may bind to peroxisome proliferator-activated receptors, modulating gene expression and metabolic pathways .

Comparison with Similar Compounds

  • 2-Methoxypropionic acid
  • Ethoxyacetic acid
  • Methoxyacetic acid
  • 3-Methoxypropionic acid

Comparison: 2-Ethoxypropanoic acid is unique due to its ethoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds like 2-methoxypropionic acid, it has different solubility and reactivity profiles, making it suitable for specific applications in various industries .

Biological Activity

2-Ethoxypropanoic acid, also known as ethyl 2-hydroxypropanoate, is a compound with the molecular formula C5H10O3C_5H_{10}O_3 and a molecular weight of approximately 102.13 g/mol. It has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and its role as a dual agonist for peroxisome proliferator-activated receptors (PPARs).

This compound exhibits significant biological activity through its interaction with nuclear receptors, specifically PPAR alpha and PPAR gamma. These receptors are crucial in regulating lipid metabolism, glucose homeostasis, and inflammatory responses. The compound acts as a coactivator for various nuclear receptors, enhancing their transcriptional activities in a hormone-dependent manner. This interaction is vital for the modulation of gene expression related to energy balance and metabolic processes .

Histone Acetyltransferase Activity

Research indicates that this compound displays histone acetyltransferase activity towards histones H3 and H4. This activity suggests a role in chromatin remodeling, which is essential for regulating gene expression. However, the precise implications of this activity in vivo remain unclear .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Absorption and Distribution : High probability of human intestinal absorption (0.986) and moderate blood-brain barrier permeability (0.5655) indicate good bioavailability .
  • Metabolism : It is metabolized by various cytochrome P450 enzymes, with notable interactions involving CYP450 1A2, 2C19, and 3A4 .
  • Toxicity : The compound is classified as non-carcinogenic and non-AMES toxic, with an LD50 value indicating low acute toxicity in rats (2.6330 mol/kg) .

Dual PPAR Agonist Activity

One notable study evaluated the efficacy of a phenoxazine analogue of this compound (referred to as DRF 2725) in insulin-resistant db/db mice. The compound demonstrated dual activation of PPAR alpha and gamma, leading to significant reductions in plasma glucose and triglyceride levels compared to standard treatments like rosiglitazone. This suggests its potential as a therapeutic agent for diabetes management .

StudyModelFindings
DRF 2725db/db miceReduced plasma glucose and triglyceride levels; dual PPAR activation

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other known PPAR agonists:

CompoundPPAR ActivationKey Effects
RosiglitazonePPAR gammaImproves insulin sensitivity
PioglitazonePPAR gammaReduces insulin resistance
DRF 2725PPAR alpha & gammaLowers blood glucose and triglycerides

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-Ethoxypropanoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of this compound typically involves esterification or carboxylation reactions. For example, retrosynthetic analysis using AI-powered tools (e.g., Reaxys or Pistachio models) can predict feasible routes, such as ethoxy group introduction via nucleophilic substitution on a propanoic acid precursor. Yield optimization requires controlling factors like temperature (40–60°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., p-toluenesulfonic acid for esterification). Reaction monitoring via TLC or GC-MS is critical for intermediate validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Identify ethoxy (–OCH₂CH₃) protons (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂) and carboxylic acid (–COOH) protons (broad peak at δ 10–12 ppm).
  • IR Spectroscopy : Look for C=O stretching (~1700 cm⁻¹) and O–H (carboxylic acid) bands (~2500–3000 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 132.042 (theoretical for C₅H₁₀O₃). Cross-reference with PubChem or ECHA databases for validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow acute toxicity mitigation measures:

  • Use fume hoods and PPE (gloves, lab coats) to avoid dermal/oral exposure.
  • Store in airtight containers away from oxidizers.
  • In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Emergency showers and eyewash stations must be accessible .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different in vitro models?

  • Methodological Answer : Address discrepancies by:

  • Standardizing Assay Conditions : Control variables like cell line origin (e.g., HepG2 vs. HEK293), incubation time, and solvent (DMSO concentration ≤0.1%).
  • Statistical Validation : Apply ANOVA or mixed-effects models to account for inter-experimental variability.
  • Meta-Analysis : Compare datasets using tools like RevMan to identify outlier studies. Cross-validate findings with in silico docking (e.g., AutoDock Vina) to assess binding affinity consistency across PPAR isoforms .

Q. What computational strategies predict the pharmacokinetic properties of this compound, and how do they align with experimental data?

  • Methodological Answer : Use in silico tools such as:

  • SwissADME : Predict logP (lipophilicity) and bioavailability scores. For this compound, logP ≈ 0.8 suggests moderate permeability.
  • Molecular Dynamics Simulations : Assess metabolic stability via cytochrome P450 interaction profiles.
  • Validation : Compare predictions with in vivo plasma concentration-time curves (e.g., rodent models). Discrepancies may arise from unaccounted transporter proteins or species-specific metabolism .

Q. How should researchers design experiments to elucidate the mechanism of action of this compound in modulating PPAR isoforms?

  • Methodological Answer : Implement a multi-modal approach:

  • Gene Knockdown : Use siRNA targeting PPAR-α/γ/δ in cell cultures to isolate isoform-specific effects.
  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment.
  • Structural Analysis : Co-crystallize this compound with PPAR ligand-binding domains (e.g., PDB ID 3DZY) to map binding residues. Validate via isothermal titration calorimetry (ITC) for affinity measurements .

Q. Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use tools like GraphPad Prism for curve fitting. For low-dose effects, benchmark dose (BMD) modeling is preferable to NOAEL/LOAEL approaches. Report 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Q. How should raw data from this compound experiments be archived to ensure reproducibility?

  • Methodological Answer :

  • FAIR Principles : Store datasets in repositories like Zenodo or Figshare with unique DOIs.
  • Metadata : Include experimental conditions (pH, temperature), instrument calibration logs, and software versions (e.g., Gaussian 16 for DFT calculations).
  • Appendix Inclusion : Place large datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials, referencing them in the main text .

Properties

IUPAC Name

2-ethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHQOMRKOUANQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570733
Record name 2-Ethoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53103-75-6
Record name 2-Ethoxypropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53103-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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